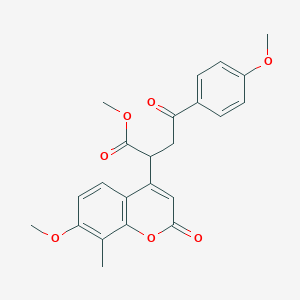![molecular formula C22H22O3 B11149753 2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11149753.png)
2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic compound with the molecular formula C22H22O3 This compound is characterized by its complex structure, which includes a benzo[b]furan core, an ethylphenyl group, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves multi-step organic reactions
Formation of Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic or basic conditions.
Introduction of Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzo[b]furan core reacts with an ethylbenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Methylene Bridge: The methylene bridge is added through a condensation reaction, typically using formaldehyde or a similar methylene donor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their chemical and physical properties.
Scientific Research Applications
2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
- 2-[(4-Propylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
Uniqueness
Compared to similar compounds, 2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one may exhibit unique chemical reactivity and biological activity due to the presence of the ethyl group, which can influence its electronic and steric properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(2Z)-2-[(4-ethylphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H22O3/c1-4-16-5-7-17(8-6-16)13-21-22(23)19-10-9-18(14-20(19)25-21)24-12-11-15(2)3/h5-11,13-14H,4,12H2,1-3H3/b21-13- |
InChI Key |
UQRCZGRHLUILPP-BKUYFWCQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycylglycine](/img/structure/B11149670.png)

![N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B11149679.png)
![6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11149685.png)
![(2E)-2-(2-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11149691.png)
![2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11149696.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11149701.png)
![4-methoxy-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11149703.png)
![6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one](/img/structure/B11149709.png)
![N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine](/img/structure/B11149711.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11149717.png)
![3-phenethyl-5-[(Z)-1-(3-phenoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149724.png)
![ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11149725.png)
![N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11149735.png)
